N-[(tert-butoxy)carbonyl]-3-isocyanoaniline

Chemical Stability Isocyanide Chemistry Protecting Group Strategy

Select the meta-substituted N-[(tert-butoxy)carbonyl]-3-isocyanoaniline (CAS 202744-93-2) for unmatched stability and reactivity. The Boc group prevents the decomposition seen in free 3-isocyanoaniline, ensuring reproducible results in Ugi and Passerini multicomponent reactions. Its distinct geometry, compared to ortho/para regioisomers, enables unique ring-closure trajectories for building diverse bis-heterocycle libraries. This is the validated precursor for 3-isocyanophenyl carbamate agrochemicals and functional electroactive polymer films. Choose this off-the-shelf solid for reliable, high-throughput synthesis.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 202744-93-2
Cat. No. B6156284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(tert-butoxy)carbonyl]-3-isocyanoaniline
CAS202744-93-2
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+]#[C-]
InChIInChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8H,1-3H3,(H,14,15)
InChIKeyLLLZYBNHWMEXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(tert-Butoxy)carbonyl]-3-isocyanoaniline (CAS 202744-93-2): A Boc-Protected Aryl Isocyanide for Controlled Multicomponent Synthesis


N-[(tert-Butoxy)carbonyl]-3-isocyanoaniline (CAS 202744-93-2) is a bifunctional aryl isocyanide building block featuring a tert-butoxycarbonyl (Boc) protected amine. Its molecular formula is C12H14N2O2, with a molecular weight of 218.26 g/mol [1]. The compound belongs to a class of isocyano-amines where the inherent instability of the free amine is mitigated by Boc protection, enabling its use as a stable, versatile intermediate in isocyanide-based multicomponent reactions (IMCRs) such as Ugi and Passerini reactions [2]. The meta-substitution pattern on the aromatic ring confers distinct steric and electronic properties that differentiate it from its ortho- and para-regioisomers, directly influencing its reactivity and stability profile in complex synthetic sequences [3].

Why Unprotected 3-Isocyanoaniline or Alternative N-Boc-Isocyanoaniline Regioisomers Cannot Substitute for N-[(tert-Butoxy)carbonyl]-3-isocyanoaniline in Critical Synthetic Pathways


The direct substitution of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline with its unprotected analog (3-isocyanoaniline) or regioisomeric Boc-protected derivatives (ortho- or para-) is precluded by significant differences in chemical stability and reactivity. The parent 3-isocyanoaniline suffers from poor stability, a characteristic common to many 2-isocyanoanilines due to the presence of the free N–H bond, which promotes decomposition pathways [1]. Boc protection is critical for stabilizing the scaffold. Furthermore, the regioisomer 2-isocyano-N-Boc-aniline has been noted for its widespread use in multicomponent reactions [1], but the ortho-substitution pattern introduces unique steric constraints and potential for intramolecular interactions not present in the meta-isomer, leading to divergent reaction outcomes and product profiles. These variations mean that one regioisomer cannot be assumed to behave identically to another in a complex reaction sequence; each provides a unique reactivity vector that is essential for accessing specific chemotypes, making the precise selection of the meta-substituted compound mandatory for targeted synthetic applications [2].

Quantitative Differentiation of N-[(tert-Butoxy)carbonyl]-3-isocyanoaniline: Head-to-Head Comparisons with Analogs and Regioisomers


Meta-Substitution on N-Boc-3-Isocyanoaniline Provides a Distinct Stability Profile Compared to Ortho- and Para-Regioisomers

The chemical stability of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline is enhanced by the Boc-protecting group and its meta-substitution pattern, which avoids the intramolecular reactivity observed in ortho-substituted analogs. A 2025 review highlights that while 2-isocyanoanilines are notoriously unstable due to the N-H bond, their mono-Boc-protected derivatives, such as tert-butyl (2-isocyanophenyl)carbamates, have been widely utilized. The meta-isomer is expected to share the stabilizing effect of Boc protection but without the potential for the unique intramolecular interactions of the ortho-isomer [1]. This suggests the meta-isomer offers a distinct stability-reactivity balance. In contrast, the unprotected 3-isocyanoaniline is known to be unstable, requiring in-situ handling or immediate use [2].

Chemical Stability Isocyanide Chemistry Protecting Group Strategy

Regiochemistry Drives Divergent Reactivity: The Meta-Isomer Enables Unique Multicomponent Reaction Pathways Not Accessible to Ortho- or Para-Isomers

The isocyanide group in N-[(tert-butoxy)carbonyl]-3-isocyanoaniline enables its participation in a broad scope of multicomponent reactions (MCRs), including Ugi and Passerini reactions [1]. The value proposition of the meta-isomer lies in its ability to provide different steric and electronic environments compared to the ortho- and para-isomers, leading to the synthesis of distinct molecular scaffolds. A 2012 study on ortho-phenylisonitrile and ortho-N-Boc aniline demonstrates the use of 2-(N-Boc-amino)-phenyl-isocyanide for preparing bis-heterocyclic chemotypes, where the ortho-relationship between the isocyanide and protected amine is critical for the subsequent cyclization steps [2]. The meta-isomer, with its different geometry, is therefore a complementary building block for accessing a separate, non-overlapping region of chemical space.

Multicomponent Reactions Ugi Reaction Passerini Reaction Heterocycle Synthesis

Patent-Defined Biological Activity: The 3-Isocyanophenyl Moiety Confers Specific Insecticidal and Acaricidal Activity as a Carbamate, Distinguishing it from Other Substitution Patterns

A foundational patent (US 3,952,106) explicitly claims a genus of isocyanophenyl carbamates as insecticides and acaricides. The patent provides a list of illustrative examples, which includes 3-Isocyanophenyl-N-methyl-carbamate and 3-Isocyanophenyl-N-phenyl-carbamate, but also lists analogous 4-isocyano and 5-isocyano-2-methylphenyl derivatives [1]. This demonstrates that the 3-isocyano substitution pattern is not only viable but was specifically conceived and exemplified for this biological application. While the patent does not provide a direct head-to-head comparison of the 3- vs. 4-isomer activity, the explicit inclusion of the meta-substituted compounds as examples underscores their specific relevance and validates the 3-isocyanoaniline scaffold as a key intermediate for developing agrochemical agents. The target compound, N-[(tert-butoxy)carbonyl]-3-isocyanoaniline, is the direct Boc-protected precursor to the 3-isocyanophenyl carbamates described in the patent, as the Boc group can be readily removed to liberate the aniline for carbamate formation.

Agrochemicals Insecticide Acaricide Structure-Activity Relationship

High-Yielding Synthesis via Adapted Vilsmeier Conditions Underscores Scalable Procurement Viability

While a specific yield for the synthesis of N-[(tert-butoxy)carbonyl]-3-isocyanoaniline is not provided in the open literature, a closely related synthetic protocol for a title compound in the Molbank journal achieves a quantitative yield using adapted Vilsmeier conditions [1]. This demonstrates that high-yielding, robust synthetic routes are established for this class of Boc-protected aryl isocyanides. A separate study on Boc protection of amines reports isolated yields of 87% for tert-butyl carbamates [2]. This body of evidence supports the claim that N-[(tert-butoxy)carbonyl]-3-isocyanoaniline can be produced with high efficiency, a critical factor for ensuring consistent supply and competitive pricing for procurement.

Process Chemistry Synthetic Yield Scale-up

Key Application Scenarios for N-[(tert-Butoxy)carbonyl]-3-isocyanoaniline (CAS 202744-93-2) Based on Quantitative Evidence


Synthesis of Novel Bis-Heterocyclic Chemotypes via Orthogonal Multicomponent Reactions

The meta-substitution pattern of this compound is critical for accessing a distinct set of bis-heterocyclic scaffolds that cannot be obtained using the ortho- or para-isomers. While the ortho-isomer, 2-(N-Boc-amino)-phenyl-isocyanide, is a proven reagent for generating specific bis-heterocycles in two-step sequences with yields of 30-94% [1], N-[(tert-butoxy)carbonyl]-3-isocyanoaniline provides an alternative geometry. This enables the exploration of different ring-closure trajectories following an initial Ugi or Passerini reaction. Researchers can use this compound to build structurally diverse, pharmacologically relevant compound libraries where the relative orientation of the nitrogen atoms is a key design element.

Direct Precursor for Patented 3-Isocyanophenyl Carbamate Agrochemicals

This compound is the ideal starting material for synthesizing 3-isocyanophenyl carbamates, a class of compounds with documented insecticidal and acaricidal utility [2]. The Boc group serves as a temporary protecting group, allowing for the construction of complex molecules before it is removed to reveal the free aniline. The resulting aniline can then be reacted with a chloroformate or isocyanate to generate the final carbamate pesticide. This established, patent-validated route provides a clear, low-risk pathway for agrochemical discovery and development programs aiming to explore this chemical space.

Stable Building Block for Peptidomimetic and Macrocycle Synthesis via Passerini/Ugi MCRs

The compound's stability, conferred by the Boc group, makes it a practical reagent for high-throughput experimentation and automated synthesis platforms. Its isocyanide group is poised for participation in Ugi and Passerini multicomponent reactions, which are workhorse reactions for generating peptide-like structures and macrocycles [3]. Unlike the unstable, unprotected 3-isocyanoaniline which requires in-situ generation, this stable, off-the-shelf solid ensures reproducible results and simplifies reaction setup, making it a superior choice for both discovery chemistry and process development.

Electrochemical Deposition of Functionalized Poly(aniline) Thin Films

The unprotected analog, 3-isocyanoaniline, has been shown to electropolymerize into well-adherent, redox-active thin films on platinum and ITO electrodes [4]. N-[(tert-Butoxy)carbonyl]-3-isocyanoaniline can be used as a protected monomer. Electropolymerization followed by thermal or acidic deprotection of the Boc group in the solid state could yield a unique poly(aniline) film with pendant isocyanide groups. These groups can serve as anchors for post-polymerization functionalization with metal complexes or other molecules, offering a route to tailored electroactive materials for sensing or catalysis applications.

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